
2-Bromo-3-chloro-6-ethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-chloro-6-ethylpyridine: is a halogenated pyridine derivative with the molecular formula C7H7BrClN
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-6-ethylpyridine can be achieved through several methods. One common approach involves the halogenation of 6-ethylpyridine. The process typically includes the following steps:
Chlorination: The chlorination at the 3-position can be carried out using chlorine (Cl2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-chloro-6-ethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-chloro-3-ethylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
Nucleophilic Substitution: Products include various substituted pyridines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-3-chloro-6-ethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-chloro-6-ethylpyridine involves its interaction with various molecular targets. The halogen atoms (bromine and chlorine) make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The ethyl group provides additional stability and reactivity, enabling the compound to act as a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-chloro-6-methylpyridine
- 2-Bromo-3-chloro-6-phenylpyridine
- 2-Bromo-3-chloro-6-isopropylpyridine
Uniqueness
2-Bromo-3-chloro-6-ethylpyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns. The ethyl group further enhances its chemical properties, making it a valuable compound in various synthetic applications.
Propiedades
Fórmula molecular |
C7H7BrClN |
|---|---|
Peso molecular |
220.49 g/mol |
Nombre IUPAC |
2-bromo-3-chloro-6-ethylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-2-5-3-4-6(9)7(8)10-5/h3-4H,2H2,1H3 |
Clave InChI |
MDKIOLVWSANFKL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C(C=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


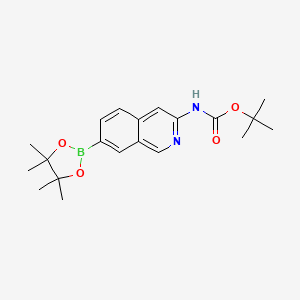

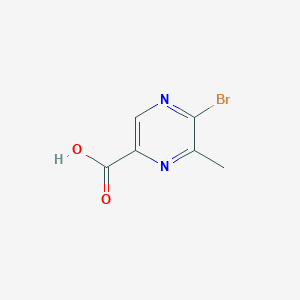
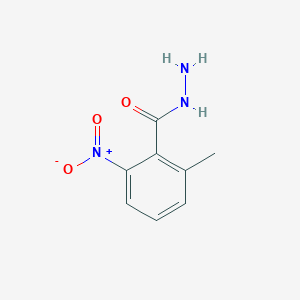

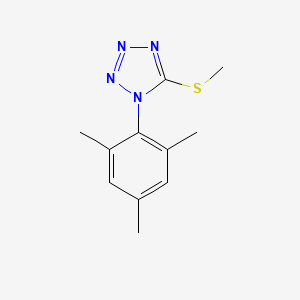


![(Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile](/img/structure/B13670553.png)


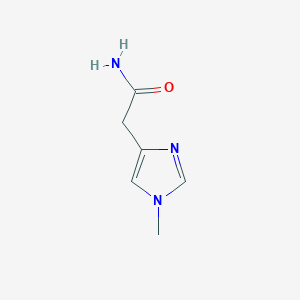
![2,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13670566.png)

